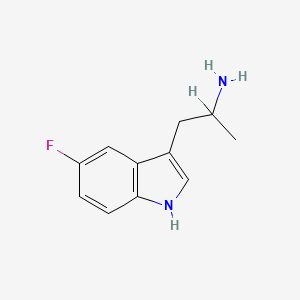

5-Fluoro-alpha-methyltryptamine

Description

Contextualization within the Tryptamine (B22526) Class of Research Compounds

5-Fluoro-alpha-methyltryptamine (5-Fluoro-αMT) is a synthetic compound that belongs to the tryptamine class. wikipedia.orgwikiwand.com Tryptamines are a group of substances characterized by a shared indole (B1671886) ring structure, with an amino group attached to the second carbon of a two-carbon side chain. This fundamental structure is found in the essential amino acid tryptophan and the key neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). nih.govnih.gov The tryptamine class is vast and includes numerous endogenous compounds, as well as many synthetic derivatives created for research purposes.

Structurally, 5-Fluoro-αMT is a member of the α-alkyltryptamine family and is closely related to α-methyltryptamine (αMT). wikipedia.orgwikiwand.com The defining features of its structure are the fluorine atom substituted at the fifth position of the indole ring and the methyl group at the alpha position of the ethylamine (B1201723) side chain. This alpha-methylation is a common modification in neuropharmacological research, as it can protect the molecule from metabolic degradation by monoamine oxidase (MAO) enzymes. nih.gov The scientific interest in tryptamines is largely driven by their interaction with the serotonergic system, particularly the 5-HT receptors, which are implicated in a wide array of neurological processes. nih.govnih.gov

Historical Trajectory of its Synthesis and Initial Preclinical Investigations

The first documented synthesis and description of 5-Fluoro-αMT in scientific literature occurred in 1963 by researchers Asher Kalir and Stephen Szara. wikipedia.org Initial preclinical studies in animal models followed, with early reports suggesting that the compound exhibited effects analogous to antidepressants or stimulants in rodents. wikipedia.org

Further investigation into its specific effects continued over the subsequent decades. By 1995, research had begun to characterize its psychedelic-like effects in animals. wikipedia.org A key behavioral proxy used in these studies is the head-twitch response (HTR) in mice, an action known to correlate with 5-HT₂ₐ receptor activation and potential hallucinogenic activity in humans. iiab.menih.govnih.gov 5-Fluoro-αMT was found to reliably induce this response in rodent models. wikipedia.orgiiab.me These early investigations laid the groundwork for a more detailed examination of its complex pharmacological profile.

Rationale for Continued Academic Inquiry into its Neuropharmacological Actions

Continued academic interest in 5-Fluoro-αMT stems from its distinct and multifaceted mechanism of action, which makes it a valuable tool for neuropharmacological research. ox.ac.uk The compound exhibits a complex interaction with the monoaminergic system, acting as a fairly balanced releasing agent for serotonin, norepinephrine, and dopamine (B1211576). wikipedia.orgwikiwand.com Furthermore, it functions as a direct agonist at the serotonin 5-HT₂ₐ receptor. wikipedia.orgiiab.me

Perhaps most significantly from a research perspective, 5-Fluoro-αMT is a potent and highly selective competitive inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgnih.gov One study found it to have an approximately 18,000-fold higher selectivity for MAO-A over MAO-B. nih.gov This triple action—monoamine release, direct receptor agonism, and potent MAO-A inhibition—distinguishes it from many other tryptamines and provides a unique profile for studying the intricacies of the serotonergic system. wikipedia.org This has led to its investigation as a potential candidate for understanding and potentially developing treatments for conditions like cocaine dependence. wikipedia.orgwikiwand.com

Research Data on this compound

The following tables summarize key in vitro findings from academic research into the neuropharmacological profile of this compound.

Table 1: Monoamine Releasing Activity

This table displays the half-maximal effective concentration (EC₅₀) values for monoamine release from rat brain synaptosomes. Lower values indicate greater potency.

| Monoamine | EC₅₀ Value (nM) |

| Serotonin | 14 - 19 |

| Dopamine | 32 - 37 |

| Norepinephrine | 78 - 126 |

| Data sourced from preclinical in vitro studies. wikipedia.orgwikiwand.com |

Table 2: Serotonin 5-HT₂ₐ Receptor Activity

This table shows the compound's activity at the serotonin 5-HT₂ₐ receptor. EC₅₀ indicates potency, while Eₘₐₓ indicates efficacy relative to the endogenous ligand.

| Parameter | Value |

| EC₅₀ (nM) | 8.47 |

| Eₘₐₓ (%) | 107 |

| Data sourced from preclinical in vitro studies. wikipedia.orgwikiwand.com |

Table 3: Monoamine Oxidase A (MAO-A) Inhibition

This table shows the half-maximal inhibitory concentration (IC₅₀) for MAO-A, indicating the compound's potency as an inhibitor of this enzyme.

| Enzyme | IC₅₀ Value (nM) |

| MAO-A | 180 - 450 |

| Data sourced from preclinical in vitro studies. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFDWBZMCPVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95173-09-4 (unspecified hydrochloride) | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70991512 | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-08-3 | |

| Record name | 5-Fluoro-α-methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-alpha-methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AMT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P46235ZAP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways for 5-Fluoro-alpha-methyltryptamine

The synthesis of 5-fluoro-α-methyltryptamine can be approached through various established chemical routes, often starting from commercially available or readily synthesized indole (B1671886) derivatives. These methods are designed to efficiently introduce the fluoro group at the 5-position of the indole ring and construct the α-methylated ethylamine (B1201723) side chain at the 3-position.

Precursor Chemistry and Reaction Optimization

A common strategy for synthesizing α-methyltryptamines involves the reaction of a suitable indole with nitroethane. For instance, indole-3-aldehyde can be reacted with nitroethane in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to form 1-(indol-3-yl)-2-nitropropene. mdma.ch Subsequent reduction of the nitro group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the final α-methyltryptamine. mdma.ch

For the synthesis of the 5-fluoro analog, a key precursor is 5-fluoroindole. The general synthetic scheme would proceed via the reaction of 5-fluoroindole-3-aldehyde with nitroethane, followed by reduction. The optimization of this pathway involves careful selection of solvents, reaction temperatures, and catalysts to maximize yield and purity.

Another established route starts from 5-fluoro-2-nitrobenzoic acid. google.com This precursor can be converted to the corresponding acid chloride and then reacted with an alcohol to form an ester. Catalytic reduction of the nitro group then yields a 5-fluoroanthranilic acid ester, which can serve as a building block for constructing the tryptamine (B22526) skeleton. google.com

A versatile method for synthesizing substituted tryptamines, including fluorinated analogs, is the Fischer indole synthesis. researchgate.net This reaction involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For 5-fluoro-α-methyltryptamine, this would involve reacting 4-fluorophenylhydrazine with 4-aminobutanal (B194337) or a protected equivalent, although this pathway can present challenges in precursor availability and control of reaction conditions. researchgate.net

The table below summarizes common precursors and reaction types involved in the synthesis of the core α-methyltryptamine structure, which are adaptable for the 5-fluoro derivative.

| Precursor 1 | Precursor 2 | Key Reaction Type | Intermediate/Product |

| Indole-3-aldehyde | Nitroethane | Henry Reaction (Nitroaldol) | 1-(Indol-3-yl)-2-nitropropene |

| 1-(Indol-3-yl)-2-nitropropene | Lithium Aluminum Hydride | Nitro Group Reduction | α-Methyltryptamine |

| 4-Fluorophenylhydrazine | 4-Aminobutanal equivalent | Fischer Indole Synthesis | 5-Fluoro-tryptamine skeleton |

| D- or L-Tryptophan Ethyl Ester | Lithium Aluminum Hydride | Ester/Amide Reduction | (+)- or (-)-α-Methyltryptamine |

This table presents generalized synthetic strategies adaptable for 5-fluoro-α-methyltryptamine.

Stereoselective Synthesis Approaches for Chiral Analogs

Since 5-fluoro-α-methyltryptamine possesses a chiral center at the alpha-carbon of the ethylamine side chain, it exists as two enantiomers, (R)- and (S)-5-fluoro-α-methyltryptamine. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a crucial area of research.

One established method for preparing optically pure α-methyltryptamines involves the reductive amination of a substituted indole-3-propanone. nih.gov In this approach, the ketone is reacted with a chiral amine, such as an enantiomer of α-methylbenzylamine, to form a pair of diastereomeric amines. These diastereomers can then be separated using chromatographic techniques. Subsequent removal of the chiral auxiliary group, for example, by catalytic N-debenzylation, yields the desired pure enantiomer of the α-methyltryptamine. nih.gov The optical purity of the final products is often confirmed by chiral HPLC analysis. nih.gov

Another approach to obtaining enantiomerically pure α-methyltryptamines starts from the chiral pool, using enantiomers of the amino acid tryptophan as the starting material. mdma.ch For example, the ethyl esters of D- and L-tryptophan can be reduced with lithium aluminum hydride to yield (+)- and (-)-α-methyltryptamine, respectively. mdma.ch This method can be adapted using 5-fluorotryptophan (B555192) as a precursor to produce the enantiomers of 5-fluoro-α-methyltryptamine.

The development of asymmetric synthesis methods, where a chiral catalyst or reagent is used to favor the formation of one enantiomer over the other, is an ongoing area of chemical research. scispace.comresearchgate.net These methods, such as asymmetric hydrogenation or alkylation, offer the potential for more efficient and direct synthesis of single-enantiomer compounds. nih.gov

Synthesis of Radiolabeled this compound Analogs for Advanced Research (e.g., PET Probes)

Positron Emission Tomography (PET) is a powerful in-vivo imaging technique that relies on the detection of positrons emitted by specific radionuclides. nih.gov Labeling 5-fluoro-α-methyltryptamine with a positron-emitting isotope, such as Fluorine-18 (B77423) ([¹⁸F]), allows for non-invasive studies of its distribution, pharmacokinetics, and interaction with biological targets in living organisms. nih.gov

The synthesis of [¹⁸F]5-fluoro-α-methyl-L-tryptophan ([¹⁸F]5F-AMT), a closely related analog, has been successfully developed and demonstrates the feasibility of creating such PET probes. nih.gov One approach involves a copper-catalyzed radiofluorination reaction. nih.gov This method starts with a precursor molecule containing a boronic ester (BPin) group at the 5-position of the indole ring. This precursor is then reacted with [¹⁸F]fluoride to introduce the radioactive isotope. The synthesis is completed with a deprotection step to remove protecting groups from the amine and carboxylic acid functionalities. nih.gov

Two synthetic routes to [¹⁸F]5F-AMT have been explored, differing in the number of steps and the harshness of the final deprotection conditions. nih.gov

Route A (Shorter): Fewer synthetic steps to the boronic ester precursor, but requires harsher deprotection conditions (elevated temperature) after radiofluorination. nih.gov

Route B (Longer): More synthetic steps, but allows for milder deprotection conditions (lower temperatures). nih.gov

Using these methods, [¹⁸F]5F-AMT was synthesized with isolated yields of 7.6% to 10% and high radiochemical purity (>97%). nih.gov The success of these syntheses provides a clear pathway for developing [¹⁸F]5-fluoro-α-methyltryptamine as a PET imaging agent for biomedical research. nih.gov The choice of radionuclide is critical; [¹⁸F] is often favored due to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging.

The table below details key aspects of the radiolabeling synthesis for the related compound [¹⁸F]5F-AMT.

| Parameter | Details | Citation |

| Radionuclide | Fluorine-18 ([¹⁸F]) | nih.gov |

| Precursor Type | 5-BPin-α-methyl-tryptophan derivative | nih.gov |

| Key Reaction | Copper-catalyzed radiofluorination | nih.gov |

| Reaction Temperature | 110°C for labeling step | nih.gov |

| Isolated Yield | 7.6 - 10% (decay corrected: 10.9 - 14.9%) | nih.gov |

| Radiochemical Purity | >97% | nih.gov |

Strategies for Structural Modification and Analog Development as Research Tools

Modifying the structure of 5-fluoro-α-methyltryptamine allows for the creation of a library of analog compounds. These analogs are invaluable research tools for probing structure-activity relationships (SAR) at various biological targets, such as serotonin (B10506) receptors and monoamine transporters. nih.gov

Strategies for structural modification can be categorized as follows:

Modification of the Indole Ring: Introducing different substituents (e.g., chloro, methyl, methoxy) at various positions (4, 6, 7) on the indole ring can significantly alter the compound's affinity and efficacy at its targets. For example, studies on related α-methyltryptamines have shown that the position of a substituent is critical; a 5-methoxy group can produce different receptor binding profiles compared to a 4-methoxy group. nih.gov

Modification of the Ethylamine Side Chain:

N-Alkylation: Adding alkyl groups (e.g., methyl, ethyl) to the terminal amine (N,N-dimethylation) can change the compound's pharmacological properties and its ability to cross the blood-brain barrier. nih.gov

β-Ketone Formation: Introducing a ketone at the beta-position of the side chain creates analogs like BK-5F-NM-AMT. This modification can drastically alter the mechanism of action. For instance, while 5-fluoro-αMT acts as a serotonin receptor agonist and monoamine oxidase inhibitor, its β-keto analog is inactive as a receptor agonist and MAO-I. wikipedia.org

Fluorination at Different Positions: While the focus is on the 5-fluoro position, synthesizing analogs with fluorine at the 4-, 6-, or 7-positions can help elucidate the role of fluorine's electronegativity and position on molecular interactions. nih.gov

These structural modifications are guided by the need to understand how specific chemical features influence biological activity. For example, comparing the receptor binding affinities of the (R) and (S) enantiomers of various substituted α-methyltryptamines has provided insights into the conformational binding requirements at serotonin receptors. nih.gov Such studies are fundamental to the rational design of new chemical probes with higher selectivity and specific pharmacological profiles for neuroscience research.

Pharmacometabolism and Biotransformation Pathways of 5 Fluoro Alpha Methyltryptamine in Research Models

Identification of Major Metabolites in In Vitro Systems (e.g., Liver Microsomes)

In vitro studies using human liver microsomes and hepatocytes are standard models for identifying major drug metabolites. For α-MT, in vitro incubation with pooled human hepatocytes has identified nine key metabolites, indicating a range of biotransformation reactions manchester.ac.uk. These findings suggest that 5-F-AMT would undergo similar metabolic conversions.

The primary metabolic routes for α-MT, and by extension likely for 5-F-AMT, involve Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, primarily through oxidation, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion manchester.ac.uk.

The major predicted metabolic pathways for 5-Fluoro-alpha-methyltryptamine, based on the metabolism of α-methyltryptamine in human hepatocytes, are:

Hydroxylation: The addition of a hydroxyl group (-OH) to the indole (B1671886) ring is a primary metabolic step. For α-MT, hydroxylation has been observed at various positions on the indole nucleus manchester.ac.uk. For 5-F-AMT, hydroxylation is also expected to occur on the indole ring, although the presence of the fluorine atom at the 5-position may influence the preferred site of hydroxylation due to electronic effects.

N-Acetylation: The addition of an acetyl group to the primary amine of the ethylamine (B1201723) side chain is another identified metabolic pathway for α-MT manchester.ac.uk.

Conjugation (Phase II): Following hydroxylation, the resulting hydroxylated metabolites can undergo further conjugation with glucuronic acid (O-glucuronidation) or sulfate (B86663) (O-sulfation) manchester.ac.uk. Direct conjugation of the primary amine with glucuronic acid (N-glucuronidation) has also been observed for α-MT manchester.ac.uk.

Based on the study of α-MT in human hepatocytes, the following table summarizes the types of metabolites that are likely to be formed from 5-F-AMT in in vitro systems.

| Metabolic Reaction | Predicted Metabolite of this compound | Basis of Prediction (Observed in α-MT Metabolism) |

| Hydroxylation | Hydroxy-5-fluoro-alpha-methyltryptamine | Formation of multiple hydroxy-α-MT metabolites manchester.ac.uk |

| N-Acetylation | N-acetyl-5-fluoro-alpha-methyltryptamine | Formation of N-acetyl-α-MT manchester.ac.uk |

| O-Glucuronidation | Hydroxy-5-fluoro-alpha-methyltryptamine glucuronide | Formation of hydroxy-α-MT glucuronide manchester.ac.uk |

| O-Sulfation | Hydroxy-5-fluoro-alpha-methyltryptamine sulfate | Formation of hydroxy-α-MT sulfate manchester.ac.uk |

| N-Glucuronidation | This compound-N-glucuronide | Formation of α-MT-N-glucuronide manchester.ac.uk |

Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes

The initial oxidative metabolism of tryptamines is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver. While the specific CYP450 isozymes responsible for the metabolism of 5-F-AMT have not been definitively identified, it is highly probable that they are the same as those involved in the metabolism of other tryptamines and structurally related compounds.

The hydroxylation of the indole ring is a classic CYP450-mediated reaction. The specific isoforms involved can vary depending on the substrate, but common enzymes involved in the metabolism of many xenobiotics include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The fluorine atom at the 5-position of 5-F-AMT is expected to influence the interaction of the molecule with the active sites of these enzymes. Aromatic fluorination can sometimes block metabolism at the site of fluorination and redirect it to other positions on the molecule. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative cleavage by CYP450 enzymes.

In addition to CYP450 enzymes, monoamine oxidase (MAO) can also play a role in the metabolism of tryptamines. However, this compound itself has been shown to be a potent and specific inhibitor of MAO-A. This suggests that while MAO is a relevant enzyme in the broader context of tryptamine (B22526) metabolism, its role in the direct metabolism of 5-F-AMT may be limited due to its inhibitory action on the enzyme.

Glucuronidation and Other Conjugation Reactions

Following Phase I metabolism, the resulting hydroxylated metabolites of 5-F-AMT are expected to undergo Phase II conjugation reactions to enhance their water solubility and facilitate their elimination from the body. The most common conjugation reactions are glucuronidation and sulfation.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. For the hydroxylated metabolites of 5-F-AMT, this would result in the formation of O-glucuronides. The primary amine of the parent compound or its metabolites can also be a site for N-glucuronidation manchester.ac.uk.

Sulfation: This reaction is catalyzed by sulfotransferases (SULTs) and involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group, forming a sulfate conjugate. The hydroxy metabolites of 5-F-AMT are likely substrates for sulfation manchester.ac.uk.

The table below summarizes the key conjugation reactions anticipated for this compound based on the metabolism of its parent compound.

| Conjugation Reaction | Enzyme Family | Substrate | Product |

| O-Glucuronidation | UGTs | Hydroxy-5-fluoro-alpha-methyltryptamine | Hydroxy-5-fluoro-alpha-methyltryptamine glucuronide |

| O-Sulfation | SULTs | Hydroxy-5-fluoro-alpha-methyltryptamine | Hydroxy-5-fluoro-alpha-methyltryptamine sulfate |

| N-Glucuronidation | UGTs | This compound | This compound-N-glucuronide |

| N-Acetylation | NATs | This compound | N-acetyl-5-fluoro-alpha-methyltryptamine |

Comparative Metabolism Across Different Preclinical Species

There is currently a lack of published data directly comparing the metabolism of this compound across different preclinical species. However, it is well-established that significant interspecies differences can exist in drug metabolism, primarily due to variations in the expression and activity of metabolic enzymes such as CYP450s and UGTs.

Studies on the parent compound, α-MT, have been conducted in rats, and the identified metabolites in rat urine included 2-oxo-AMT, 6-hydroxy-AMT, and 7-hydroxy-AMT, after enzymatic hydrolysis of conjugates researchgate.net. This indicates that hydroxylation is a key metabolic pathway in rats, similar to what is observed in human hepatocytes. However, the specific profile and abundance of metabolites can differ. For instance, the relative activities of different CYP450 and UGT isoforms vary between rats, mice, and humans, which can lead to quantitative and qualitative differences in the metabolic profiles of xenobiotics.

To accurately extrapolate findings from preclinical species to humans, in vitro comparative metabolism studies using liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, monkey, and human) would be necessary. Such studies would help to identify any species-specific metabolites and to determine which preclinical species is the most appropriate metabolic model for humans for this compound. Without such direct comparative data for 5-F-AMT, any cross-species extrapolation should be approached with caution.

Advanced Analytical Techniques for Research Oriented Characterization and Quantification of 5 Fluoro Alpha Methyltryptamine

Chromatographic Methodologies for Identification and Purity Assessment (e.g., HPLC-MS/MS, GC-MS) in Research Samples

Chromatographic techniques are fundamental for the separation and identification of 5-F-αMT and any potential impurities. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for this purpose.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of tryptamines in various matrices. For the analysis of 5-F-αMT, a reversed-phase HPLC system is typically employed.

Chromatographic Separation: A C18 column is a common choice for the separation of tryptamine (B22526) analogs. oup.comresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. oup.comnih.gov This setup allows for the efficient separation of the target analyte from closely related compounds.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is a suitable method for the ionization of tryptamines. oup.comnih.gov Multiple reaction monitoring (MRM) is then used for quantification, providing excellent specificity by monitoring a specific precursor ion to product ion transition. nih.gov

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of tryptamines, often requiring derivatization to improve the volatility and chromatographic behavior of the analytes.

Derivatization: To enhance volatility, the primary amine group of 5-F-αMT can be derivatized. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). japsonline.comjfda-online.com

Chromatographic Separation: A low-polarity capillary column, such as a DB-1ms or HP-5MS, is typically used for the separation of the derivatized tryptamines. researchgate.netjapsonline.com The oven temperature is programmed to ramp up to allow for the sequential elution of compounds.

Mass Spectrometric Detection: Electron ionization (EI) is the most common ionization technique in GC-MS, producing a characteristic fragmentation pattern that can be used for identification by comparing the obtained spectrum with a reference library. researchgate.net

| Parameter | Typical Conditions |

|---|---|

| Derivatization Agent | BSTFA (for silylation) or PFPA (for acylation) japsonline.comjfda-online.com |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) japsonline.com |

| Carrier Gas | Helium japsonline.com |

| Oven Program | Initial temperature of 50°C, ramped to 310°C japsonline.com |

| Ionization Mode | Electron Ionization (EI) researchgate.net |

| Detection | Mass Spectrometer researchgate.net |

Spectroscopic Techniques for Structural Elucidation of Research Analogs (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the definitive structural elucidation of newly synthesized batches of 5-F-αMT and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure. For 5-F-αMT, NMR would be used to confirm the presence of the α-methyl group and the substitution of fluorine at the 5-position of the indole (B1671886) ring. The coupling between the fluorine atom and adjacent protons and carbons would provide unambiguous evidence for the position of the fluorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-F-αMT would be expected to show characteristic absorption bands for the N-H stretching of the indole and the primary amine, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the indole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The indole ring system of 5-F-αMT gives rise to characteristic UV absorbance. It has been reported to have absorbance peaks at 220 nm and 286 nm. caymanchem.com

Radiochemical Purity Assessment for Radiolabeled Tracers

For preclinical research involving positron emission tomography (PET), 5-F-αMT can be radiolabeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) ([¹⁸F]), to produce [¹⁸F]5-F-αMT. The assessment of radiochemical purity is critical to ensure that the radioactivity is associated with the desired chemical form.

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the gold standard for determining radiochemical purity. radiologykey.comresearchgate.net The radiolabeled compound is analyzed using an HPLC system equipped with a radioactivity detector in series with a conventional UV detector. This allows for the separation of the intact radiolabeled tracer from any radioactive impurities. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired radiolabeled compound. Studies on the synthesis of a related compound, [¹⁸F]5F-AMT, have reported high radiochemical purity of over 97%.

Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC is a simpler and faster method for assessing radiochemical purity. nih.govymaws.com A small spot of the radiolabeled compound is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then measured using a radioactivity scanner. This allows for the separation of the radiolabeled product from potential radioactive impurities like free [¹⁸F]fluoride.

Bioanalytical Methods for Quantitation in Preclinical Biological Matrices

The quantification of 5-F-αMT in preclinical biological matrices such as plasma, blood, and tissue homogenates is essential for pharmacokinetic and pharmacodynamic studies. Validated bioanalytical methods, typically based on LC-MS/MS, are required for this purpose.

The development and validation of a bioanalytical method for 5-F-αMT would follow established regulatory guidelines. nih.govunodc.org Key validation parameters include selectivity, accuracy, precision, linearity, and the lower limit of quantification (LLOQ).

Sample Preparation: Due to the complexity of biological matrices, a sample preparation step is necessary to extract the analyte and remove interfering substances. Common techniques for tryptamines include protein precipitation with acetonitrile, or liquid-liquid extraction. oup.comnih.govnih.gov

LC-MS/MS Analysis: The analytical methodology is similar to that described for purity assessment, utilizing reversed-phase HPLC coupled with tandem mass spectrometry. An internal standard, often a deuterated analog of the analyte, is used to ensure accuracy and precision.

Method Validation: A comprehensive validation would be performed to establish the method's performance characteristics. This includes assessing the accuracy (closeness to the true value) and precision (reproducibility) at multiple concentration levels, including the LLOQ. For tryptamine analogs, LLOQs in the low ng/mL to pg/mg range have been achieved in various biological matrices. nih.govmdpi.com

| Validation Parameter | Typical Acceptance Criteria for Preclinical Studies |

|---|---|

| Lower Limit of Quantification (LLOQ) | Signal should be at least 5-10 times the baseline noise. mdpi.com |

| Linearity (r²) | ≥ 0.99 nih.gov |

| Accuracy | Within ±20% of the nominal concentration (±25% at LLOQ) oup.com |

| Precision (CV%) | ≤ 20% (≤ 25% at LLOQ) oup.com |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. nih.gov |

Structure Activity Relationship Sar Investigations and Computational Modeling of 5 Fluoro Alpha Methyltryptamine Analogs

Systematic Modification of the Indole (B1671886) Ring and Side Chain for Receptor Selectivity

The tryptamine (B22526) scaffold, characterized by an indole ring connected to an ethylamine (B1201723) side chain, offers multiple points for chemical modification to modulate pharmacological activity. Research into tryptamine analogs has revealed that substitutions on the indole ring and alterations to the ethylamine side chain significantly influence their affinity and selectivity for various serotonin (B10506) (5-HT) receptors and monoamine transporters.

Indole Ring Modifications: Substitutions at the 4- and 5-positions of the indole ring have been shown to be particularly important for receptor interaction. For instance, 4-substituted tryptamines often exhibit high selectivity for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors. nih.gov In contrast, 5-substituted tryptamines tend to have high affinity for 5-HT1A receptors, which can reduce their selectivity for 5-HT2A receptors. nih.gov The nature of the substituent is also critical; for example, oxygen-containing groups on the indole ring generally have a positive impact on the binding affinity for the 5-HT2A receptor. biomolther.org

Side Chain Modifications: The ethylamine side chain can also be modified to alter pharmacological properties. α-Alkylation, such as the methyl group in α-methyltryptamine (αMT) and 5-F-αMT, is known to protect the compound from rapid metabolism by monoamine oxidase (MAO). nih.govnih.gov Increasing the length of the α-alkyl group, for instance to an ethyl group as in α-ethyltryptamine (αET), can modulate the compound's activity as a monoamine releaser. nih.govacs.org N-alkylation of the terminal amine, such as N-methylation or N-ethylation, generally leads to a decrease in potency for dopamine (B1211576) release compared to the non-alkylated parent compound. nih.gov Furthermore, constraining the side chain's conformation through cyclization can significantly increase receptor affinity and modulate signaling pathways. nih.gov

Table 1: Effect of Indole Ring and Side Chain Modifications on Receptor Affinity of Tryptamine Analogs This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Indole Ring Modification | Side Chain Modification | Key SAR Finding | Reference |

|---|---|---|---|---|

| 4-Substituted Tryptamines | Substitution at C4 | Unmodified | High selectivity for 5-HT2A vs. 5-HT1A/2C receptors. | nih.gov |

| 5-Substituted Tryptamines | Substitution at C5 | Unmodified | High affinity for 5-HT1A receptors, reducing 5-HT2A selectivity. | nih.gov |

| α-Methyltryptamine (αMT) | Unmodified | α-Methyl | Increased resistance to MAO metabolism. | nih.govnih.gov |

| α-Ethyltryptamine (αET) | Unmodified | α-Ethyl | Potent dual dopamine/serotonin releaser. | nih.govacs.org |

| N-Alkylated Tryptamines | Unmodified | N-Alkyl | Reduced potency for dopamine release. | nih.gov |

| Tryptamines with C2 Side Chain | Side chain at C2 | N-Acetylenyl | More potent MAO-A inhibitors than C3-substituted analogs. | nih.gov |

Influence of Fluorine Substitution on Pharmacological Profile

The introduction of a fluorine atom into a drug molecule can have profound effects on its physicochemical properties and pharmacological profile. Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. mdpi.com

In the context of tryptamines, fluorination of the indole ring generally has a modest effect on affinity for the 5-HT2A and 5-HT2C receptors. However, it often leads to a reduction in affinity for the 5-HT1A receptor. This can, in turn, enhance the selectivity of the compound for the 5-HT2A/2C receptors over the 5-HT1A receptor. The position of the fluorine atom is critical. For example, in a series of fluorinated N,N-dimethyltryptamine (DMT) analogs, fluorination generally attenuated affinity for both 5-HT2 and 5-HT1A receptors, with the exception of 4-fluoro-5-methoxy-DMT, which showed markedly enhanced 5-HT1A receptor affinity and functional potency.

The presence of a fluorine atom at the 5-position of the indole ring, as in 5-F-αMT, contributes to its specific pharmacological profile as a serotonin-norepinephrine-dopamine releasing agent and a 5-HT2A receptor agonist. researchgate.net Compared to its non-fluorinated parent compound, α-methyltryptamine, 5-fluoro-α-methyltryptamine exhibits elevated dopamine- and norepinephrine-releasing potencies. researchgate.net

Table 2: Comparative Affinity (Ki, nM) of Fluorinated and Non-Fluorinated Tryptamines at Serotonin Receptors This table is interactive. You can sort the data by clicking on the column headers.

| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | Reference |

|---|---|---|---|

| N,N-Dimethyltryptamine (DMT) | 108 | 184 | |

| 4-Fluoro-DMT | 126 | 530 | |

| 6-Fluoro-DMT | 255 | 1130 | |

| 5-Methoxy-DMT | 137 | 49 | |

| 4-Fluoro-5-methoxy-DMT | 148 | 3.8 |

Computational Chemistry and Molecular Docking Simulations with Target Proteins

Computational chemistry and molecular docking simulations are invaluable tools for visualizing and understanding the interactions between a ligand, such as 5-F-αMT, and its target proteins at the molecular level. These methods can predict the binding orientation and affinity of a molecule within the active site of a receptor, providing insights that can guide the design of new analogs with improved properties. nih.govrsc.org

For tryptamine derivatives, molecular docking studies have been performed with various serotonin receptors, particularly the 5-HT2A receptor, which is a key target for many psychedelic compounds. nih.govnih.gov These studies have identified key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and activation. Although specific docking studies for 5-F-αMT are not widely published, general principles from related tryptamines can be inferred. The indole ring of the tryptamine core is expected to form a π-π stacking interaction with a conserved phenylalanine residue in the binding pocket, while the protonated amine of the side chain forms an ionic bond with a conserved aspartate residue. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process. researchgate.netnih.gov

For tryptamine and phenethylamine (B48288) derivatives, QSAR studies have been employed to understand the structural requirements for hallucinogenic activity and receptor binding affinity. researchgate.netnih.gov These studies have shown that electronic properties, such as atomic charges and orbital energies, are major contributors to the hallucinogenic activity of these compounds. researchgate.net For instance, a QSAR model for a series of tryptamine analogs binding to the human 5-HT1E receptor indicated that hydrogen bonding plays a key role in the ligand-receptor interaction. nih.gov

While specific QSAR models for 5-F-αMT analogs are not extensively documented in the public domain, the principles derived from studies on related tryptamines are applicable. A predictive QSAR model for 5-F-αMT analogs could be developed by synthesizing a library of related compounds with systematic variations in their structure and measuring their binding affinities for various receptors and transporters. The resulting data could then be used to build a model that could guide the design of new analogs with optimized selectivity profiles.

Research Paradigms and Investigative Utility of 5 Fluoro Alpha Methyltryptamine

Application as a Pharmacological Probe for Neurotransmitter Receptor Subtype Characterization

5-Fluoro-alpha-methyltryptamine (5-F-α-MT) serves as a specialized pharmacological tool for the characterization of specific neurotransmitter receptor subtypes, owing to its distinct binding and activity profile. wikipedia.org Its utility is most prominent in the study of the serotonin (B10506) 5-HT₂A receptor and the enzyme monoamine oxidase-A (MAO-A). wikipedia.orgiiab.me

Research has established 5-F-α-MT as a potent agonist at the 5-HT₂A receptor. wikipedia.orgiiab.me In preclinical models, it elicits the head-twitch response (HTR) in rodents, a behavioral proxy that is strongly correlated with 5-HT₂A receptor activation and is predictive of psychedelic potential in humans. wikipedia.orgiiab.me The efficacy of 5-F-α-MT at this receptor has been quantified, showing a half-maximal effective concentration (EC₅₀) of 8.47 nM with a maximal efficacy (Eₘₐₓ) of 107% in functional assays. wikipedia.org This high potency and efficacy make it a valuable probe for investigating the downstream signaling pathways and physiological roles of the 5-HT₂A receptor. nih.gov

Furthermore, 5-F-α-MT is a highly potent and selective competitive inhibitor of MAO-A. wikipedia.orgnih.gov Kinetic studies in rat brain preparations revealed that it has an approximately 18,000-fold higher selectivity for MAO-A over MAO-B. nih.gov Its half-maximal inhibitory concentration (IC₅₀) for MAO-A is in the range of 180 to 450 nM. wikipedia.org This pronounced selectivity allows researchers to use 5-F-α-MT to isolate and study the specific functions of MAO-A in neurotransmitter metabolism and its role in various physiological and pathological processes, without the confounding effects of MAO-B inhibition. nih.gov

| Parameter | Target | Value | Species | Notes |

| EC₅₀ | 5-HT₂A Receptor Agonism | 8.47 nM | - | Measures functional potency. |

| Eₘₐₓ | 5-HT₂A Receptor Agonism | 107% | - | Indicates high efficacy. |

| IC₅₀ | MAO-A Inhibition | 180 - 450 nM | Rat | Potent inhibition. |

| Selectivity | MAO-A vs. MAO-B | ~18,000-fold | Rat | Highly selective for MAO-A. |

This table summarizes the in vitro pharmacological parameters of this compound at key molecular targets.

Utility in Elucidating Mechanisms of Monoamine System Regulation and Dysfunction in Preclinical Models

This compound is a valuable agent for investigating the complex mechanisms of monoamine system regulation. wikipedia.org Its multifaceted pharmacological action as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) allows for the simultaneous study of these three critical neurotransmitter systems. wikipedia.orgiiab.me

In preclinical studies using rat brain synaptosomes, 5-F-α-MT demonstrated a fairly balanced release of monoamines with the following EC₅₀ values: wikipedia.org

Serotonin (5-HT): 14 to 19 nM

Norepinephrine (NE): 78 to 126 nM

Dopamine (B1211576) (DA): 32 to 37 nM

This profile as a triple-releasing agent enables its use in models designed to understand the interplay between these neurotransmitter systems in the context of mood, motivation, and reward. nih.gov For instance, its ability to reverse reserpine-induced behavioral depression in animal models highlights its utility in studying the neurobiological underpinnings of antidepressant and stimulant effects. wikipedia.org Reserpine depletes monoamine stores, and the reversal of its effects by 5-F-α-MT provides a clear model for examining the functional consequences of enhanced monoamine release. wikipedia.org Such research is vital for understanding disorders where monoaminergic dysfunction is implicated. nih.gov

| Monoamine | EC₅₀ for Release (nM) |

| Serotonin | 14 - 19 |

| Dopamine | 32 - 37 |

| Norepinephrine | 78 - 126 |

This table displays the potency of this compound in inducing the release of key monoamine neurotransmitters in rat brain synaptosomes.

Development as a Radioligand for Positron Emission Tomography (PET) Research Imaging in Animal Models

While this compound itself has been a subject of pharmacological study, its structural scaffold has proven instrumental in the development of radioligands for Positron Emission Tomography (PET) imaging. Specifically, a closely related analogue, 5-[¹⁸F]Fluoro-L-alpha-methyl tryptophan (5-[¹⁸F]F-AMT), has been synthesized and evaluated as a PET agent for research in animal models. nih.govresearchgate.netnih.gov

The research focus for 5-[¹⁸F]F-AMT has been on its potential for imaging the enzyme Indoleamine 2,3-dioxygenase (IDO1). researchgate.netnih.gov IDO1 is a key enzyme in the kynurenine (B1673888) pathway that metabolizes the amino acid tryptophan and is upregulated in many cancers, where it contributes to an immunosuppressive tumor microenvironment. nih.gov

The development of 5-[¹⁸F]F-AMT provides a tool for the non-invasive, in vivo visualization and quantification of IDO1 activity. nih.govresearchgate.net Initial studies in small animal models have demonstrated the potential of 5-[¹⁸F]F-AMT for targeted cancer imaging. researchgate.net The successful synthesis and validation of this radiotracer, which can be produced in high radiochemical purity, opens avenues for researchers to study the role of IDO1 in oncology and other biomedical fields. nih.govresearchgate.net This work underscores the utility of the fluorinated alpha-methyltryptamine (B1671934) chemical structure in creating probes for novel and important biological targets accessible by PET imaging. nih.gov

Contribution to the Discovery and Validation of Novel Pharmacological Targets

The primary research application of this compound has been as a pharmacological tool to probe and characterize known biological targets, namely the monoamine transporters (SERT, DAT, NET), the 5-HT₂A receptor, and MAO-A. wikipedia.orgiiab.menih.gov Its well-defined activity at these sites makes it an effective compound for elucidating their function. wikipedia.org

However, based on the reviewed scientific literature, the direct contribution of 5-F-α-MT to the initial discovery and validation of fundamentally novel pharmacological targets is not extensively documented. Its utility lies more in the detailed characterization of established systems. The development of its analogue, 5-[¹⁸F]F-AMT, for imaging the IDO1 enzyme represents an application of this chemical class in validating a significant therapeutic target in immuno-oncology, though 5-F-α-MT itself was not the primary agent used for this validation. researchgate.netnih.gov

Use in Studies of Receptor Desensitization and Plasticity

The potent agonist activity of this compound at 5-HT₂A receptors makes it a relevant compound for studying the phenomena of receptor desensitization and neural plasticity. wikipedia.orgnih.gov Chronic or intense activation of G protein-coupled receptors, including the 5-HT₂A receptor, is known to trigger adaptive mechanisms such as desensitization, which involves the uncoupling of the receptor from its signaling pathways, and downregulation, which is a decrease in the number of receptors on the cell surface. nih.gov

While specific studies detailing the use of 5-F-α-MT to induce 5-HT₂A receptor desensitization were not prominent in the reviewed literature, its known pharmacology provides a strong basis for its utility in such research. As a potent 5-HT₂A agonist, it can be used to initiate the signaling cascade that leads to desensitization. wikipedia.orgnih.gov Researchers could employ 5-F-α-MT to investigate the time course and molecular mechanisms of this process, such as the role of receptor phosphorylation and the recruitment of proteins like β-arrestin, which are critical for receptor internalization and signaling termination. nih.govnih.gov Understanding how different agonists induce distinct patterns of desensitization is a key area of pharmacology, and potent tools like 5-F-α-MT are valuable for these investigations. acs.org

Prospective Avenues and Unresolved Questions in 5 Fluoro Alpha Methyltryptamine Research

Comprehensive Elucidation of Pharmacometabolic Fate in Diverse Preclinical Models

A thorough understanding of the metabolic fate of 5-F-AMT is crucial for interpreting its pharmacological and toxicological profiles. While studies on related alpha-methylated tryptamines, such as α-methyltryptamine (AMT), have identified metabolites including 2-oxo-AMT, 6-hydroxy-AMT, 7-hydroxy-AMT, and 1'-hydroxy-AMT in rats, the specific metabolic pathways of 5-F-AMT remain to be comprehensively elucidated. nih.gov The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring is known to influence metabolic pathways, often by blocking potential sites of oxidation. mdpi.comnih.gov This strategic fluorination can enhance metabolic stability against cytochrome P450 enzymes. researchgate.net

Future research should focus on in-depth in vivo and in vitro metabolism studies across a variety of preclinical models, including rodents and non-human primates. The use of high-resolution mass spectrometry techniques can facilitate the identification and quantification of metabolites in biological matrices such as urine, blood, and liver microsomes. psu.eduresearchgate.netnih.gov Such studies would help to identify the major and minor metabolic pathways, the enzymes involved (e.g., specific cytochrome P450 isoforms), and any potential for the formation of active metabolites. A comparative approach across different species would provide valuable data on interspecies differences in metabolism, which is critical for translating findings to human systems.

| Potential Metabolic Pathways of Tryptamines | Description | Relevant Enzymes |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the indole ring or alkyl side chain. | Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) |

| N-Dealkylation | Removal of an alkyl group from the nitrogen atom of the side chain. | CYP enzymes |

| Oxidative Deamination | Removal of the amine group, often followed by oxidation to a carboxylic acid. | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Conjugation with a sulfonate group. | Sulfotransferases (SULTs) |

In-depth Investigation of Long-Term Neurobiological Adaptations in Non-Human Systems

The long-term neurobiological consequences of sustained 5-F-AMT administration are largely unknown. Research on other 5-HT2A receptor agonists, particularly psychedelics, has demonstrated their capacity to promote neuroplasticity, including changes in dendritic spine density and neuronal growth. nih.govnih.govtamhsc.edu These effects are thought to be mediated through the activation of intracellular 5-HT2A receptors and downstream signaling pathways involving mTOR and TrkB. nih.govtamhsc.edu

Prospective studies should investigate the effects of chronic 5-F-AMT administration on neuroplasticity in non-human systems. This could involve long-term dosing regimens in rodents or non-human primates, followed by detailed neuroanatomical and molecular analyses. Techniques such as Golgi staining, two-photon microscopy, and immunohistochemistry can be employed to examine changes in dendritic arborization, spine density, and the expression of synaptic proteins in brain regions rich in 5-HT2A receptors, such as the prefrontal cortex. Furthermore, investigating the impact of chronic exposure on neurogenesis and gliogenesis would provide a more complete picture of the long-term structural and cellular adaptations induced by 5-F-AMT.

Advancements in Computational Modeling for Precision Pharmacology Prediction

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, offer powerful tools to predict and understand the interactions of 5-F-AMT at the molecular level. These methods can provide insights into the binding poses, affinities, and the specific molecular interactions with its primary targets, including the 5-HT2A receptor and monoamine transporters. rug.nl

Future computational work should focus on developing more accurate and predictive models of 5-F-AMT's interactions with its target proteins. This can be achieved by employing advanced force fields and sampling techniques in MD simulations to explore the conformational landscape of the ligand-receptor complexes. Such simulations can also elucidate the allosteric modulation of receptor function and the molecular basis for the biased agonism observed with some serotonergic ligands. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on a library of 5-F-AMT analogs to predict the pharmacological activity of novel compounds, thereby guiding the synthesis of more specific research tools.

| Computational Technique | Application in 5-F-AMT Research |

| Molecular Docking | Predicts the preferred binding orientation of 5-F-AMT to its receptor targets. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the 5-F-AMT-receptor complex over time, providing insights into binding stability and conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate the chemical structure of 5-F-AMT analogs with their biological activity. |

| Homology Modeling | Creates 3D models of target proteins for which experimental structures are not available. |

Integration with Omics Technologies to Understand Systems-Level Effects

To gain a holistic understanding of the biological impact of 5-F-AMT, it is essential to move beyond single-target investigations and embrace a systems-level approach. Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a powerful platform to comprehensively profile the molecular changes induced by 5-F-AMT across the genome, proteome, and metabolome. nih.govnih.govmdpi.com

Future research should leverage these technologies to map the global cellular and physiological responses to 5-F-AMT exposure in preclinical models. Transcriptomic analysis can identify gene expression networks that are modulated by the compound, offering insights into the affected signaling pathways and cellular processes. nih.govnih.gov Proteomics can reveal changes in protein expression and post-translational modifications, such as phosphorylation, which are critical for signal transduction. nih.gov Lipidomics can investigate alterations in lipid metabolism and signaling, which are increasingly recognized for their role in neuronal function. sdu.dknih.gov Integrating these multi-omics datasets will be crucial for constructing comprehensive models of 5-F-AMT's mechanism of action and for identifying potential biomarkers of its effects.

Exploration of Next-Generation Analogs with Enhanced Research Specificity

The synthesis and pharmacological evaluation of new analogs could focus on several strategies. For instance, altering the substitution pattern on the indole ring or the alkyl side chain could modulate the affinity and efficacy at different serotonin (B10506) receptor subtypes. The introduction of different functional groups could also be explored to reduce or eliminate MAO-A inhibitory activity, thereby creating more selective 5-HT2A receptor agonists or releasing agents. These next-generation analogs would serve as valuable research tools to probe the specific roles of different pharmacological targets in the complex behavioral and neurobiological effects of tryptamines.

Q & A

Basic: What analytical techniques are validated for quantifying 5-F-α-MT in biological matrices?

Answer:

Fluorometric assays are highly sensitive for detecting 5-F-α-MT at sub-microgram levels. This method involves extracting the compound from alkylated homogenates using n-butanol, followed by fluorescence measurement at specific wavelengths (e.g., λmax 286 nm for UV/Vis confirmation). Cross-validation with colorimetric methods is recommended, as demonstrated by high regression coefficients (r = 0.99) in comparative studies of similar tryptamines . For precise quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is advised, leveraging the compound’s molecular weight (192.23 g/mol) and halogenated structure for ionization efficiency .

Basic: How can researchers confirm the structural integrity of synthesized 5-F-α-MT batches?

Answer:

Structural validation requires a multi-modal approach:

- Nuclear Magnetic Resonance (NMR): Confirm the presence of the α-methyl group (C11H13FN2) and fluorine substitution at the 5-position.

- UV/Vis Spectroscopy: Verify absorbance peaks at 220 nm and 286 nm, consistent with indole ring systems .

- Elemental Analysis: Ensure ≥98% purity by quantifying chlorine content in the hydrochloride salt form (FW: 228.7 g/mol) . Batch-specific certificates of analysis (CoA) should include these parameters .

Advanced: How does fluorine substitution at the 5-position influence 5-F-α-MT’s metabolic stability compared to non-halogenated analogs?

Answer:

The fluorine atom’s electronegativity and resistance to oxidation inhibit cytochrome P450-mediated degradation, as seen in fluorinated tryptamines. Unlike 5-methoxy or 5-hydroxy analogs, 5-F-α-MT avoids demethylation or hydroxylation pathways, prolonging its half-life in vivo. This property is critical for studies requiring stable pharmacokinetic profiles. Comparative metabolic studies using liver microsomes or in vivo models (e.g., rodent plasma) are recommended to quantify stability differences .

Advanced: What methodological frameworks address contradictory data in 5-F-α-MT’s serotonin receptor binding affinity?

Answer:

Discrepancies in receptor affinity (e.g., 5-HT1A vs. 5-HT2A) require:

- Dose-Response Curves: Use radioligand binding assays with varying concentrations (e.g., 1 nM–10 µM) to establish IC50 values.

- Species-Specific Models: Compare results across human, rat, and primate receptors to identify interspecies variability.

- Data Normalization: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to control for batch-to-batch variability in compound purity. Frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) ensure hypothesis-driven experimental design .

Basic: What safety protocols are critical for handling 5-F-α-MT in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- First Aid: For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician immediately. Safety data sheets (SDS) must be accessible, detailing hazards (e.g., acute toxicity) and storage conditions (-20°C for long-term stability) .

- Ventilation: Conduct experiments in fume hoods to avoid aerosolization .

Advanced: How can researchers design neuropharmacological studies to differentiate 5-F-α-MT’s effects from other α-methyltryptamines?

Answer:

- Behavioral Assays: Use forced swim tests (FST) or locomotor activity monitoring to compare 5-F-α-MT with analogs like α-methyltryptamine (AMT).

- Receptor Profiling: Employ selective antagonists (e.g., WAY-100635 for 5-HT1A) to isolate receptor contributions.

- Neurochemical Analysis: Microdialysis in rodent prefrontal cortex to measure extracellular serotonin (5-HT) levels, accounting for reuptake inhibition vs. release mechanisms. Cross-reference findings with fluorometric 5-HT detection methods .

Basic: What are the key differences between 5-F-α-MT and 5-MeO-AMT in receptor interaction studies?

Answer:

5-F-α-MT lacks the 5-methoxy group present in 5-MeO-AMT, reducing its affinity for 5-HT2C receptors but enhancing selectivity for 5-HT1A. Structural comparisons via molecular docking simulations highlight steric and electronic differences at the 5-position, validated by in vitro binding assays .

Advanced: What statistical approaches resolve variability in 5-F-α-MT’s dose-dependent neurochemical effects?

Answer:

- Mixed-Effects Models: Account for individual variability in longitudinal studies.

- Meta-Analysis: Pool data from multiple studies using random-effects models to identify consensus EC50/ED50 values.

- Power Analysis: Predefine sample sizes (e.g., n ≥ 8 per group) to ensure detectable effect sizes (Cohen’s d ≥ 0.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.